L-Arabitol

Description

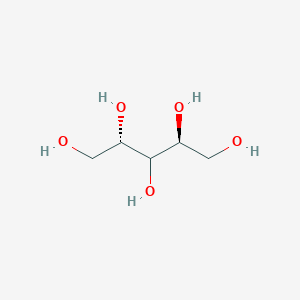

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,4S)-pentane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBKCHPVOIAQTA-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C([C@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884411 | |

| Record name | L-Arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7643-75-6 | |

| Record name | Arabinitol, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007643756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arabinitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arabinitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARABINITOL, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Z1K06N9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

101 - 104 °C | |

| Record name | L-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Roles and Physiological Significance of L Arabinitol

L-Arabinitol in Microbial Metabolism and Physiology

The role of L-arabinitol is most prominently observed in the microbial breakdown of L-arabinose, a major component of plant hemicellulose and pectin. scite.airesearchgate.net Fungi and bacteria have evolved distinct pathways for the utilization of this sugar, with the involvement of L-arabinitol being a key differentiator.

Fungal L-Arabinose Catabolic Pathway via L-Arabinitol

In fungi, the breakdown of L-arabinose proceeds through a unique oxidoreductive pathway where L-arabinitol serves as a crucial intermediate. nih.gov This pathway ultimately converts L-arabinose into D-xylulose 5-phosphate, which then enters the central pentose (B10789219) phosphate (B84403) pathway. scite.ainih.gov This metabolic route has been extensively studied in biotechnologically important fungi such as Aspergillus niger and Trichoderma reesei. scite.airesearchgate.net

The fungal L-arabinose catabolic pathway is a five-step process characterized by a series of reduction and oxidation reactions. oup.com The enzymatic cascade and the corresponding intermediates are as follows:

L-arabinose is first reduced to L-arabinitol . This reaction is primarily catalyzed by L-arabinose reductase . nih.gov

L-arabinitol is then oxidized to L-xylulose by the enzyme L-arabinitol 4-dehydrogenase . nih.govwikipedia.org

L-xylulose is subsequently reduced to xylitol (B92547) through the action of L-xylulose reductase . nih.govnih.gov

Xylitol is oxidized to D-xylulose by xylitol dehydrogenase . nih.gov

Finally, D-xylulose is phosphorylated to D-xylulose 5-phosphate by xylulokinase . nih.gov

Table 1: Key Enzymes and Intermediates in the Fungal L-Arabinose Catabolic Pathway

| Step | Starting Substrate | Enzyme | Product |

| 1 | L-Arabinose | L-Arabinose Reductase | L-Arabinitol |

| 2 | L-Arabinitol | L-Arabinitol 4-Dehydrogenase | L-Xylulose |

| 3 | L-Xylulose | L-Xylulose Reductase | Xylitol |

| 4 | Xylitol | Xylitol Dehydrogenase | D-Xylulose |

| 5 | D-Xylulose | Xylulokinase | D-Xylulose 5-Phosphate |

A notable feature of the fungal L-arabinose pathway is its reliance on specific cofactors for the redox reactions. The reduction steps, catalyzed by reductases, are dependent on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). nih.govoup.com Conversely, the oxidation steps, mediated by dehydrogenases, require nicotinamide adenine dinucleotide (NAD+). nih.govoup.com

This creates a cofactor imbalance, as the pathway consumes both NADPH and NAD+ and produces NADP+ and NADH. oup.com The regeneration of NADPH is crucial for the continuation of the pathway and is primarily achieved through the oxidative part of the pentose phosphate pathway. oup.com This intricate interplay highlights the importance of redox balance in fungal L-arabinose metabolism. The ability to engineer the cofactor specificity of enzymes like L-arabinitol 4-dehydrogenase has been explored to improve the efficiency of this pathway in recombinant organisms. nih.gov

The expression of the genes encoding the enzymes of the L-arabinose catabolic pathway is tightly regulated at the transcriptional level. In many fungi, the presence of L-arabinose or the pathway intermediate L-arabinitol induces the coordinated expression of the necessary enzymes. nih.gov This induction is often subject to carbon catabolite repression, where the presence of a more easily metabolized sugar like D-glucose prevents the expression of the L-arabinose pathway genes. nih.gov

Key transcriptional activators have been identified in various fungal species. In Aspergillus niger, the specific L-arabinose regulator is AraR, which controls the L-arabinose pathway and the expression of extracellular arabinan-degrading enzymes. nih.gov In contrast, the transcriptional activator XlnR, which regulates xylanase and cellulase (B1617823) genes, does not appear to control L-arabinose metabolism in Aspergilli. nih.gov In Trichoderma reesei, the regulation is partially handled by the transcription factor ARA1, which is also involved in D-galactose catabolism. wikipedia.org

While transcriptional regulation is well-documented, specific details on the post-translational modification of the L-arabinose pathway enzymes are not extensively covered in the available research. General mechanisms of post-translational modification, such as phosphorylation, are known to play significant roles in regulating fungal metabolism, but specific instances for L-arabinitol dehydrogenase or L-xylulose reductase have not been prominently reported. embopress.orgnih.gov

While the core L-arabinitol pathway is conserved among many filamentous fungi, there are species-specific differences in the enzymes and their regulation.

Aspergillus niger : Possesses a specific L-arabinose reductase (LarA) and a D-xylose reductase (XyrA) that also has some activity on L-arabinose. nih.gov The transcriptional regulation is primarily controlled by the AraR activator. nih.gov

Trichoderma reesei : In contrast to A. niger, T. reesei utilizes its D-xylose reductase (XYL1) as the primary enzyme for the initial reduction of L-arabinose. wikipedia.org The transcriptional regulation involves the activator ARA1. wikipedia.org

Penicillium chrysogenum : This was one of the first fungi in which the L-arabinose metabolic pathway via L-arabinitol was described. nih.govoup.com It is capable of taking up and metabolizing L-arabinose as a carbon source. nih.gov

Neurospora crassa : This model filamentous fungus also utilizes the L-arabinitol pathway. An L-arabinitol 4-dehydrogenase from N. crassa has been cloned and characterized. google.comillinois.edu

Table 2: Comparison of L-Arabinose Catabolism in Different Fungi

| Feature | Aspergillus niger | Trichoderma reesei | Penicillium chrysogenum | Neurospora crassa |

| Initial Reduction | Primarily L-arabinose reductase (LarA) | Primarily D-xylose reductase (XYL1) | L-arabinose reductase activity present | L-arabinose reductase activity present |

| Key Regulator | AraR | ARA1 | Transcriptional regulation present | Transcriptional regulation present |

| L-Arabinitol Intermediate | Yes | Yes | Yes | Yes |

L-Arabinitol as a Metabolite Inducer for Microbial Enzyme Synthesis

L-arabinitol, a five-carbon sugar alcohol, functions as a key signaling molecule in certain microorganisms, directly inducing the synthesis of specific enzymes. A prominent example is its role in the saprophytic fungus Hypocrea jecorina (also known as Trichoderma reesei), a major industrial producer of hydrolytic enzymes like xylanases. nih.gov While D-xylose, the monomer of xylan, was initially thought to be the primary inducer of xylanase production, research has revealed that its metabolism is necessary for induction. nih.gov

Systematic investigation into the metabolites of the pentose pathway demonstrated that L-arabinitol is the actual and more potent inducer of xylanase-encoding genes in H. jecorina. nih.govnih.gov Studies using mutant strains deficient in the D-xylose metabolic pathway confirmed this hypothesis. nih.gov For instance, when the parental strain was cultured with various metabolites, L-arabinitol triggered higher transcript levels of xylanase genes compared to D-xylose, L-arabinose, or xylitol. nih.gov This finding clarifies the regulatory mechanisms of enzyme production in this fungus, identifying L-arabinitol as a crucial metabolic signal for activating the expression of genes required for hemicellulose degradation. nih.govnih.gov

Interactive Table: Induction of Xylanase Gene Expression in H. jecorina

This table summarizes the findings on the role of different metabolites in inducing xylanase expression.

| Metabolite | Role in Xylanase Induction | Key Finding |

|---|---|---|

| D-xylose | Precursor to the actual inducer | Active metabolism of D-xylose is required for induction to occur. nih.gov |

| Xylitol | Not an inducer | Does not trigger the transcription of xylanase-encoding genes. nih.gov |

| L-xylulose | Not an inducer | Studies with deletion strains showed L-xylulose is not the inducing molecule. nih.gov |

| L-arabinitol | Actual Inducer | Confirmed to be the true inducer, leading to the highest transcript levels of xylanolytic genes. nih.govnih.gov |

Role of L-Arabinitol in Microbial Osmotolerance and Stress Responses

In various microorganisms, particularly fungi, L-arabinitol plays a vital role as a compatible solute, helping the organism survive under conditions of high osmotic stress. Compatible solutes are small organic molecules that accumulate in the cytoplasm to balance the osmotic pressure of the environment without interfering with normal cellular functions. The accumulation of arabitol has been identified as a key adaptation mechanism in the pathogenic yeast Candida albicans in response to osmotic stress. nih.gov

When exposed to hyperosmotic conditions, C. albicans upregulates enzymes in the pentose phosphate pathway, which is linked to the synthesis of arabitol. nih.gov This response leads to the intracellular accumulation of arabitol, along with glycerol (B35011), another important osmolyte. nih.gov This accumulation helps the cell to maintain turgor pressure and protect cellular structures and enzymes from the detrimental effects of dehydration. The synthesis of arabitol for stress adaptation is a specific and regulated process, highlighting its importance for the survival and pathobiology of fungi like C. albicans in challenging environments. nih.govresearchgate.net Studies on Yarrowia lipolytica have also shown that appropriate osmotic pressure can facilitate the production of D-arabitol, further underscoring the link between arabitol synthesis and osmotic stress response in yeasts. researchgate.netnih.gov

L-Arabinitol in Human and Mammalian Physiological Systems

Endogenous Production and Distribution in Biofluids and Tissues

L-arabinitol is an endogenous metabolite found in human and mammalian body fluids. nih.gov It is a normal component of human metabolism, present in biofluids such as serum and urine. nih.govnih.govnih.gov Its concentration is typically measured alongside its stereoisomer, D-arabinitol, which is not produced in significant amounts by mammals but is a major metabolite of most pathogenic Candida species. nih.govasm.org Therefore, the ratio of D-arabinitol to L-arabinitol (D/L-arabinitol) in urine or serum is a key diagnostic marker. nih.govnih.gov

In healthy individuals, L-arabinitol is present at baseline levels, resulting in a low D/L-arabinitol ratio. For example, the D/L-arabinitol ratio in the urine of healthy newborn infants was found to be 2.5 ± 0.6 (mean ± SD). nih.gov Another study reported the fraction of D-arabinitol relative to the total D,L-arabinitol in the urine of normal humans was 0.43 ± 0.15. nih.gov These baseline levels of endogenous L-arabinitol provide a stable reference against which the production of D-arabinitol by invading pathogens can be measured. nih.govresearchgate.net

Interactive Table: D/L-Arabinitol Ratios in Human Biofluids

This table presents typical D/L-arabinitol ratios in different populations, illustrating the baseline presence of L-arabinitol.

| Population | Biofluid | Mean D/L-Arabinitol Ratio (± SD) | Significance |

|---|---|---|---|

| Healthy Full-Term Newborns | Urine | 2.5 ± 0.6 nih.gov | Represents the normal endogenous L-arabinitol level relative to D-arabinitol. nih.gov |

| Hospitalized Cardiac Patients (No Fungal Infection) | Urine | 2.601 ± 0.544 nih.gov | Serves as a control group in a clinical setting. nih.gov |

| Patients with Proven Candidiasis | Urine | Elevated (e.g., >4.8 cutoff) nih.gov | High ratio indicates D-arabinitol production by Candida. nih.gov |

Integration of L-Arabinitol into Pentose and Other Central Metabolic Pathways

In many fungi, L-arabinitol is a key intermediate in the catabolism of L-arabinose, a pentose sugar found in plant hemicellulose. researchgate.netnih.gov This metabolic pathway connects the breakdown of plant-derived sugars to the central pentose phosphate pathway (PPP). researchgate.net The conversion process begins with the reduction of L-arabinose to L-arabinitol. Subsequently, the enzyme L-arabinitol 4-dehydrogenase (Lad1) oxidizes L-arabinitol to L-xylulose. nih.gov L-xylulose is then phosphorylated to L-xylulose-5-phosphate, which is further converted to D-xylulose-5-phosphate, an intermediate that directly enters the pentose phosphate pathway. researchgate.net

The pentose phosphate pathway is a fundamental metabolic route that runs parallel to glycolysis, generating NADPH for reductive biosynthesis and producing precursors for nucleotide synthesis. nih.govwikipedia.org The integration of L-arabinitol metabolism into the PPP is crucial for organisms that utilize L-arabinose as a carbon source, allowing them to channel the carbon skeletons from this sugar into central metabolism for energy production and biosynthesis. researchgate.netnih.gov The enzyme L-arabinitol 4-dehydrogenase is essential for this process; fungal mutants lacking the gene for this enzyme show an inability or severely reduced ability to grow on L-arabinose or L-arabinitol. nih.gov

Biosynthesis of Nucleotide-Activated D-Arabinitol in Pathogenic Bacteria (e.g., Streptococcus pneumoniae)

While the previous sections focused on L-arabinitol, it is noteworthy that its isomer, D-arabinitol, is a component of the capsular polysaccharides (CPS) of several serotypes of the major human pathogen Streptococcus pneumoniae. nih.govnih.gov The biosynthesis of D-arabinitol in these bacteria involves its nucleotide-activated form, CDP-D-arabinitol. nih.gov

The biosynthetic pathway for CDP-D-arabinitol has been fully characterized and proceeds in two main steps, starting from an intermediate of the pentose phosphate pathway: nih.govnih.gov

Step 1: Formation of CDP-D-xylulose. The enzyme D-xylulose-5-phosphate cytidylyltransferase (encoded by the abpA gene) catalyzes the transfer of a CTP molecule to D-xylulose-5-phosphate (D-Xlu-5-P), forming CDP-D-xylulose. nih.govnih.gov

Step 2: Reduction to CDP-D-arabinitol. The enzyme CDP-D-xylulose reductase (encoded by the abpB gene) then reduces CDP-D-xylulose to the final product, CDP-D-arabinitol, using NADH or NADPH as a cofactor. nih.govnih.gov

This pathway highlights how pathogenic bacteria can synthesize specialized sugar alcohols like D-arabinitol from central metabolic intermediates for incorporation into their protective capsular structures, which are critical virulence factors. nih.gov

Pharmacological and Health-Related Implications of L-Arabinitol and its Derivatives

The primary health-related significance of L-arabinitol lies in its role as an internal standard for the diagnosis of invasive candidiasis, a serious fungal infection. nih.govhealthmatters.io While L-arabinitol itself is not the primary biomarker, its relatively stable endogenous concentration in human biofluids provides the crucial baseline for interpreting levels of its stereoisomer, D-arabinitol. nih.govnih.gov

Most pathogenic species of Candida produce and excrete D-arabinitol as a metabolic byproduct. asm.orghealthmatters.io In a patient with invasive candidiasis, the fungus releases D-arabinitol into the bloodstream, leading to a significant increase in its concentration in both serum and urine. nih.govnih.gov Because human metabolism produces mainly L-arabinitol, the D/L-arabinitol ratio rises dramatically during infection. nih.govresearchgate.net

The measurement of the urinary or serum D/L-arabinitol ratio is a non-invasive diagnostic tool that offers high sensitivity and specificity for detecting systemic Candida infections, particularly in immunocompromised patients. nih.govnih.gov For instance, a study on pediatric cardiac patients found the D/L-arabinitol ratio method to have 100% sensitivity and 97.2% specificity for diagnosing invasive candidiasis. nih.gov Elevated ratios can often be detected days before blood cultures become positive, allowing for earlier initiation of antifungal therapy. nih.gov The normalization of this ratio can also be used to monitor the effectiveness of treatment. nih.govasm.org

Interactive Table: Diagnostic Utility of the D/L-Arabinitol Ratio

This table shows the performance of the D/L-arabinitol ratio as a diagnostic marker for invasive candidiasis in a clinical study.

| Metric | Value | Interpretation |

|---|---|---|

| Sensitivity | 100% nih.gov | The test correctly identified all patients with proven candidiasis. nih.gov |

| Specificity | 97.2% nih.gov | The test correctly identified the vast majority of patients without the infection. nih.gov |

| Positive Predictive Value | 78.6% nih.gov | A positive test result was highly indicative of the presence of the disease. nih.gov |

| Negative Predictive Value | 100% nih.gov | A negative test result reliably ruled out the presence of the disease. nih.gov |

Impact on Microbial Ecology and Gut Microbiota Modulation

The interaction between L-arabinitol and microbial communities, particularly within the human gut, is a subject of ongoing research. The gut microbiota plays a crucial role in host health, and its composition can be influenced by various dietary components. nih.gov L-arabinose, a sugar that can be metabolized to L-arabinitol, has been shown to modulate the gut environment. Some intestinal bacteria can utilize L-arabinose as an energy source. nih.gov

Studies in animal models have demonstrated that dietary L-arabinose can alter the composition of the gut microbiota. For instance, in mice, an L-arabinose-supplemented diet led to a significant decrease in the populations of Prevotella and Lactobacillales. nih.gov Furthermore, the presence of L-arabinose in the diet has been linked to an increased production of short-chain fatty acids (SCFAs) in the cecum of rats, indicating a shift in the metabolic activity of the gut flora. nih.gov

The balance between different microbial kingdoms in the gut is also critical. The ratio of D-arabinitol to L-arabinitol (D/L-arabinitol ratio) in urine is a recognized biomarker for invasive candidiasis, a fungal infection caused by Candida species. nih.govnih.govasm.org Candida species primarily produce D-arabinitol, while L-arabinitol is a normal human metabolite. nih.gov An elevated D/L-arabinitol ratio can indicate an overgrowth of Candida. Research has shown that long-term antibiotic therapy can lead to an increased D/L-arabinitol ratio in infants. asm.org This suggests that reducing the bacterial population with antibiotics may disrupt the natural balance, allowing fungi like Candida to proliferate. asm.org This interplay highlights the delicate microbial ecology within the host and the role of compounds like L-arabinitol in understanding these dynamics.

Table 1: Research Findings on Arabinitol/Arabinose and Gut Microbiota

| Subject | Intervention | Observed Effects on Microbiota/Metabolites | Reference |

|---|---|---|---|

| Mice | 2.5% L-arabinose diet | Decreased relative abundance of Prevotella and Lactobacillales. | nih.gov |

| Rats | L-arabinose ingestion with sucrose | Increased production of organic acids in the cecum. | nih.gov |

| Infants | Long-term antibiotic therapy | Increased urinary D/L-arabinitol ratio, suggesting a shift in the bacterium-fungus balance. | asm.org |

Development of L-Arabinitol-Derived Iminosugars as Glycosidase Inhibitors

L-arabinitol serves as a valuable chiral starting material for the synthesis of iminosugars, which are potent inhibitors of glycosidases. nih.govacs.org Glycosidases are enzymes that catalyze the cleavage of glycosidic bonds in carbohydrates, and their inhibition is a therapeutic strategy for managing conditions like type 2 diabetes and viral infections. acs.org

Researchers have successfully synthesized a series of α-1-C-alkylated 1,4-dideoxy-1,4-imino-L-arabinitol (LAB) derivatives. One such derivative, α-1-C-butyl-1,4-dideoxy-1,4-imino-L-arabinitol (α-1-C-butyl-LAB), has demonstrated significant inhibitory activity against key intestinal enzymes. nih.gov It potently inhibits maltase, isomaltase, and sucrase, which are responsible for breaking down dietary sugars. nih.gov In vivo studies have shown that α-1-C-butyl-LAB effectively suppresses the rise in blood sugar levels after a meal (postprandial hyperglycemia), with an effective dose approximately 10 times lower than that of the established drug miglitol. nih.gov Molecular docking studies suggest that its mode of interaction with the enzyme maltase-glucoamylase is distinct from that of miglitol. nih.gov

The versatility of arabinitol as a scaffold is further demonstrated by the development of other iminosugar analogues. For example, derivatives of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), the enantiomer of LAB, have been synthesized and shown to be selective and potent inhibitors of α-mannosidase, an enzyme involved in various cellular processes. acs.org The development of these L-arabinitol-derived compounds represents a promising avenue for creating new therapeutic agents that can precisely target carbohydrate-processing enzymes. nih.gov

Table 2: L-Arabinitol-Derived Iminosugars and Their Glycosidase Inhibition

| Compound | Target Enzyme(s) | IC50 / Ki Value | Key Finding | Reference |

|---|---|---|---|---|

| α-1-C-Butyl-1,4-dideoxy-1,4-imino-L-arabinitol (α-1-C-butyl-LAB) | Intestinal maltase | 0.13 µM | Potent inhibitor that strongly suppressed postprandial hyperglycemia in vivo. | nih.gov |

| α-1-C-Butyl-1,4-dideoxy-1,4-imino-L-arabinitol (α-1-C-butyl-LAB) | Intestinal isomaltase | 4.7 µM | Effective inhibitor of isomaltase. | nih.gov |

| α-1-C-Butyl-1,4-dideoxy-1,4-imino-L-arabinitol (α-1-C-butyl-LAB) | Intestinal sucrase | 0.032 µM | Highly potent inhibitor of sucrase. | nih.gov |

L-Arabinitol's Potential Role in Lipid Metabolism and Adiposity Research

The potential influence of L-arabinitol on lipid metabolism and body fat accumulation is an emerging area of interest, largely informed by research on its enantiomer, D-arabitol. D-arabitol has been shown to effectively reduce visceral fat accumulation and improve insulin (B600854) resistance. nih.govacs.org Studies on rats fed a high-fat diet found that D-arabitol supplementation significantly ameliorated body weight gain and fat accumulation. nih.govacs.org

The proposed mechanism for D-arabitol's effects involves the modulation of gut microbiota, which leads to an increase in the production of SCFAs. nih.gov These SCFAs are believed to indirectly promote the "browning" of white adipose tissue (WAT), a process that increases energy expenditure. nih.govacs.org L-arabitol shares some physiological properties with D-arabitol, such as being slowly absorbed and having a low caloric content, which are desirable characteristics for ingredients aimed at managing body weight. researchgate.net It has been suggested that arabitol can act as an adipose tissue reducer. nih.gov

While direct studies on L-arabinitol's impact on lipid metabolism and adiposity are limited, the findings for D-arabitol provide a strong rationale for further investigation. The regulation of triglyceride storage (lipogenesis) and breakdown (lipolysis) in adipose tissue is critical for maintaining energy balance and preventing obesity. researchgate.net Given the structural similarities and shared metabolic properties with its D-isomer, L-arabinitol represents a potential candidate for research into novel strategies for managing obesity and related metabolic disorders.

Table 3: Effects of D-Arabitol on Obesity and Metabolic Parameters in High-Fat Diet-Fed Rats

| Parameter | Effect of D-Arabitol Supplementation | Mechanism | Reference |

|---|---|---|---|

| Body Weight Gain | Significantly ameliorated | Gut microbiota modulation | nih.govacs.org |

| Fat Accumulation | Dramatically ameliorated | Increased SCFAs, WAT browning | nih.govacs.org |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| L-arabinitol |

| D-arabinitol |

| L-arabinose |

| α-1-C-butyl-1,4-dideoxy-1,4-imino-L-arabinitol |

| 1,4-dideoxy-1,4-imino-L-arabinitol (LAB) |

| 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) |

| Maltase |

| Isomaltase |

| Sucrase |

| Miglitol |

| Maltase-glucoamylase |

| α-Mannosidase |

| Short-Chain Fatty Acids (SCFAs) |

| Triglyceride |

| D-glucose |

| D-xylose |

| D-galactose |

| Galactitol |

| L-xylulose |

| NAD+ |

| NADH |

| L-iditol |

| L-mannitol |

| D-allitol |

| D-sorbitol |

| Daidzein |

| Equol |

| Isofagomine |

| Glyset |

| Zavesca |

| Galafold |

| Oseltamivir |

| Zanamivir |

| Fluconazole |

Enzymology and Biochemical Characterization of L Arabinitol Transforming Enzymes

L-Arabinitol 4-Dehydrogenase (LAD; EC 1.1.1.12)

L-arabinitol 4-dehydrogenase (LAD) is a pivotal enzyme in the fungal pathway for L-arabinose utilization. It catalyzes the NAD⁺-dependent oxidation of L-arabinitol to L-xylulose, which is a key intermediate that is further metabolized in the pentose (B10789219) phosphate (B84403) pathway. researchgate.netnih.govnih.govnih.gov The systematic name for this enzyme is L-arabinitol:NAD⁺ 4-oxidoreductase (L-xylulose-forming). wikipedia.org

Kinetic and Mechanistic Studies of LAD Activity

LADs from various fungal sources have been cloned and characterized, revealing a strong preference for NAD⁺ as a cofactor, although some display minimal activity with NADP⁺. researchgate.net The enzyme is a homotetramer and contains two zinc ions per subunit, classifying it as a medium-chain dehydrogenase/reductase. researchgate.net Kinetic parameters for LADs from several fungal species have been determined, highlighting differences in substrate affinity and catalytic efficiency. For instance, the LAD from Penicillium chrysogenum has been shown to be the most active among several characterized LADs. researchgate.net In contrast, the LAD from Trichoderma longibrachiatum exhibits the highest binding affinity for L-arabinitol, as indicated by its lower Kₘ value. illinois.edu The optimal pH for the activity of these enzymes is generally around 9.4, with a functional range between pH 7 and 11. researchgate.netillinois.edu Thermostability varies among LADs from different organisms, with the enzyme from T. longibrachiatum showing the highest optimal temperature for activity. researchgate.net

Table 1: Kinetic Parameters of L-Arabinitol 4-Dehydrogenase from Various Fungal Species

| Organism | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Cofactor |

|---|---|---|---|---|

| Neurospora crassa | L-arabinitol | 16 | - | NAD⁺ |

| Neurospora crassa | Adonitol | 35 | - | NAD⁺ |

| Neurospora crassa | Xylitol (B92547) | 290 | - | NAD⁺ |

| Trichoderma reesei | L-arabinitol | ~40 | - | NAD⁺ |

| Trichoderma reesei | Adonitol | ~40 | - | NAD⁺ |

| Trichoderma reesei | Xylitol | ~180 | - | NAD⁺ |

| Immobilized LAD | L-arabinitol | 15.5 | 92.2 | NAD⁺ |

| Free LAD | L-arabinitol | 17.8 | 93.2 | NAD⁺ |

Data sourced from multiple studies. Vₘₐₓ values are not always reported in the same units and are thus indicated as not available where direct comparison is not possible.

Structural Biology of LAD: Crystal Structures and Catalytic Sites

The first crystal structure of an LAD was determined for the enzyme from the filamentous fungus Neurospora crassa at a resolution of 2.6 Å. wikipedia.org This structural data has provided significant insights into the enzyme's function. The N. crassa LAD is a homotetramer, with each monomer comprising a large catalytic domain and a smaller NAD⁺-binding domain. wikipedia.org

The catalytic domain houses two zinc ions: a catalytic zinc ion and a structural zinc ion. The catalytic zinc ion is coordinated by three amino acid residues (Cys53, His78, and Glu79) and a water molecule. This coordination is crucial for the enzyme's catalytic activity. wikipedia.org The structural zinc ion is ligated by four cysteine residues (Cys108, Cys111, Cys114, and Cys122) and plays a role in maintaining the protein's structural integrity. wikipedia.org The NAD⁺ cofactor binds in a cleft between the two domains, with the nicotinamide (B372718) ring positioned for hydride transfer. wikipedia.org

Protein Engineering of LAD for Altered Cofactor Specificity and Substrate Promiscuity

The strict dependence of LAD on NAD⁺ can create a cofactor imbalance in engineered metabolic pathways. Consequently, significant research has focused on altering the cofactor specificity of LAD from NAD⁺ to NADP⁺. This has been successfully achieved through site-directed mutagenesis. researchgate.netwikipedia.org

Efforts have also been made to alter the substrate specificity of LAD. A single amino acid change (Y318F) in the A. niger LAD resulted in an increased affinity for D-sorbitol, a substrate not typically utilized by the wild-type enzyme. nih.gov

Molecular Genetics and Regulation of LAD Expression

The expression of the gene encoding LAD, often designated as lad1 or ladA, is typically not constitutive but is induced by the presence of L-arabinose. nih.gov In Trichoderma reesei, the lad1 gene is only expressed after growth on L-arabinose. nih.gov

In the fungus Aspergillus niger, the regulation of the L-arabinose catabolic pathway, including the ladA gene, is controlled by transcriptional regulators. The expression of ladA is upregulated in the presence of L-arabinose. This regulation is interconnected with the metabolism of D-xylose, as the ladA gene has also been observed to be upregulated during growth on D-xylose, despite not being directly involved in its catabolism. nih.gov

L-Arabinitol 2-Dehydrogenase (EC 1.1.1.13)

L-arabinitol 2-dehydrogenase is another key enzyme in the metabolism of L-arabinitol. It catalyzes the conversion of L-arabinitol to L-ribulose, also utilizing NAD⁺ as a cofactor. wikipedia.orggenome.jp The systematic name of this enzyme is L-arabinitol:NAD⁺ 2-oxidoreductase (L-ribulose-forming). wikipedia.org

Enzymatic Properties and Physiological Substrates

This enzyme is classified as an oxidoreductase and is involved in pentose and glucuronate interconversions. wikipedia.org The reaction catalyzed is the reversible oxidation of L-arabinitol to L-ribulose with the concomitant reduction of NAD⁺ to NADH. wikipedia.orggenome.jp

The enzyme was first described in cell-free extracts of Penicillium chrysogenum as part of a novel pathway for pentose metabolism. wikipedia.orggenome.jp More recently, an L-arabitol 2-dehydrogenase has been biochemically characterized from the bacterium Pantoea ananatis. nih.govsemanticscholar.org In this bacterium, the enzyme is part of an operon involved in sugar metabolism, and its substrate specificity is complementary to that of another sugar dehydrogenase in the same operon. nih.govsemanticscholar.org While L-arabinitol is the primary physiological substrate, the full range of its substrate specificity and detailed kinetic parameters from fungal sources are not as extensively documented as those for LAD. Other arabitol dehydrogenases are known to be stereoselective for the L-isomer. nih.gov

Role in L-Ribulose Formation and Pentose Interconversions

In some metabolic pathways, L-arabinitol can be converted to L-ribulose. This reaction is catalyzed by L-arabinitol 2-dehydrogenase (EC 1.1.1.13). This enzyme facilitates the NAD+-dependent oxidation of L-arabinitol at the second carbon, yielding L-ribulose, NADH, and a proton. wikipedia.org The systematic name for this enzyme is L-arabinitol:NAD+ 2-oxidoreductase (L-ribulose-forming). wikipedia.org This transformation is a critical step in certain pentose and glucuronate interconversion pathways. wikipedia.org

Conversely, the more commonly characterized pathway in fungal L-arabinose catabolism involves the oxidation of L-arabinitol to L-xylulose, not L-ribulose. This reaction is catalyzed by L-arabinitol 4-dehydrogenase (EC 1.1.1.12), which oxidizes L-arabinitol at the fourth carbon. wikipedia.orgnih.gov The enzyme uses NAD+ as a cofactor and produces L-xylulose and NADH. wikipedia.org This step is essential for channeling L-arabinose-derived carbon into the central pentose phosphate pathway. nih.gov Studies in Penicillium chrysogenum were foundational in establishing this new pathway for pentose metabolism. wikipedia.org The enzyme from Trichoderma reesei (also known as Hypocrea jecorina) has been purified and shown to be essential for growth on L-arabinose. nih.govnih.gov Disruption of the gene encoding this enzyme, lad1, severely impairs the fungus's ability to grow on L-arabinose and L-arabinitol. nih.gov

| Enzyme | EC Number | Reaction | Organism Example(s) |

| L-arabinitol 2-dehydrogenase | 1.1.1.13 | L-arabinitol + NAD+ ⇌ L-ribulose + NADH + H+ | Penicillium chrysogenum |

| L-arabinitol 4-dehydrogenase | 1.1.1.12 | L-arabinitol + NAD+ ⇌ L-xylulose + NADH + H+ | Neurospora crassa, Trichoderma reesei |

Aldose Reductases (EC 1.1.1.21) Catalyzing L-Arabinose to L-Arabinitol Conversion

The initial step in the fungal L-arabinose catabolic pathway is the reduction of L-arabinose to L-arabinitol. nih.govlu.se This reaction is catalyzed by an aldose reductase (EC 1.1.1.21), an enzyme with broad substrate specificity. lu.senih.gov These enzymes typically use NADPH as the reducing cofactor. oup.com In many fungi, the same aldose reductase is responsible for the reduction of both L-arabinose to L-arabinitol and D-xylose to xylitol. lu.senih.gov For instance, in Saccharomyces cerevisiae and Pichia stipitis, the aldose reductases show similar activities with both L-arabinose and D-xylose. oup.com In Trichoderma reesei, the main reductase is the D-xylose reductase (XYL1), which is crucial for the metabolism of both pentoses. nih.gov Similarly, Aspergillus niger possesses an L-arabinose reductase (LarA) that can also reduce D-xylose, although it has a higher affinity for L-arabinose. nih.gov

Associated Enzymes in Oxidoreductive Pentose Catabolism

The catabolism of L-arabinitol is intricately linked with other pentose metabolic pathways, sharing several key enzymes.

Following the formation of L-xylulose from L-arabinitol, L-xylulose reductase (LXR; EC 1.1.1.10) catalyzes the NADPH-dependent reduction of L-xylulose to the achiral intermediate, xylitol. nih.govtandfonline.com This enzyme is a critical juncture, linking the L-arabinose pathway to the D-xylose metabolic pathway at the level of xylitol. lu.senih.gov The systematic name for this enzyme is xylitol:NADP+ 2-oxidoreductase (L-xylulose-forming). wikipedia.org LXR has been characterized in various organisms, including the fungi Neurospora crassa and Rhizomucor pusillus. nih.govtandfonline.com The enzyme from N. crassa is noted for its high turnover number, while the R. pusillus enzyme is a homotetramer that prefers NADPH as a coenzyme. nih.govtandfonline.com In humans, this enzyme is also known as dicarbonyl/L-xylulose reductase and plays a role in the uronate cycle of glucose metabolism. wikipedia.org

| Property | L-Xylulose Reductase (N. crassa) | L-Xylulose Reductase (R. pusillus) |

| EC Number | 1.1.1.10 | 1.1.1.10 |

| Cofactor | NADPH | NADPH |

| Optimal pH (Reductase) | ~7.0 | Not specified |

| Optimal Temperature | ~37°C | Not specified |

| Km (L-xylulose) | High (mM range) | 8.71 mM |

The xylitol generated by L-xylulose reductase is subsequently oxidized to D-xylulose by xylitol dehydrogenase (XDH; EC 1.1.1.9), also referred to as D-xylulose reductase. qmul.ac.ukwikipedia.org This reaction is strictly NAD+-dependent. nih.govfrontiersin.org XDH is a key enzyme in the metabolism of D-xylose and serves as the converging point for the L-arabinose pathway. frontiersin.orgresearchgate.net The enzyme belongs to the family of medium-chain dehydrogenases/reductases and often contains a catalytic zinc atom. nih.govresearchgate.netnih.gov It has been characterized from various yeasts, such as Galactocandida mastotermitis, where it exists as a homotetramer. nih.govnih.gov The reaction mechanism typically follows an ordered Theorell-Chance model, where the coenzyme NAD+ binds first and NADH leaves last. nih.govnih.gov

The final step before entering the pentose phosphate pathway is the phosphorylation of D-xylulose. This is catalyzed by xylulokinase (XK; EC 2.7.1.17), which uses ATP to phosphorylate D-xylulose at the fifth carbon, producing D-xylulose 5-phosphate and ADP. wikipedia.orgebi.ac.uk This irreversible reaction commits the carbon skeleton to central metabolism. nih.gov The systematic name for this transferase is ATP:D-xylulose 5-phosphotransferase. wikipedia.org The human D-xylulokinase has been structurally characterized, revealing a two-domain fold typical of the sugar kinase superfamily. nih.govresearchgate.net The enzyme is highly specific for D-xylulose. nih.gov

Enzymes Involved in CDP-D-Arabinitol Biosynthesis (e.g., AbpA, AbpB)

In some bacteria, such as Streptococcus pneumoniae, D-arabinitol is a component of capsular polysaccharides (CPS), which are important virulence factors. nih.govnih.gov The biosynthesis of the activated sugar nucleotide, CDP-D-arabinitol, is a two-step process catalyzed by the enzymes AbpA and AbpB. nih.govnih.gov

AbpA (D-xylulose-5-phosphate cytidylyltransferase): This enzyme catalyzes the transfer of a cytidine (B196190) monophosphate (CMP) group from CTP to D-xylulose-5-phosphate (D-Xlu-5-P), forming CDP-D-xylulose. nih.govnih.gov

AbpB (CDP-D-xylulose reductase): This enzyme then catalyzes the reduction of the keto group in CDP-D-xylulose to a hydroxyl group, yielding the final product, CDP-D-arabinitol. nih.govnih.gov This reaction requires a nicotinamide cofactor, such as NADH or NADPH. nih.gov

Biochemical characterization has confirmed this two-step pathway in S. pneumoniae serotype 17F, elucidating the precise mechanism for the formation of the nucleotide-activated form of D-arabinitol required for polysaccharide synthesis. nih.govnih.gov

| Enzyme | Gene | Function | Substrate(s) | Product |

| D-xylulose-5-phosphate cytidylyltransferase | abpA | Transfers CMP to D-Xlu-5-P | D-xylulose-5-phosphate, CTP | CDP-D-xylulose |

| CDP-D-xylulose reductase | abpB | Reduces CDP-D-xylulose | CDP-D-xylulose, NAD(P)H | CDP-D-arabinitol |

L Arabinitol As a Biomarker in Clinical and Biological Research

Diagnostic Utility of L-Arabinitol Enantiomers in Systemic Fungal Infections

L-arabinitol and its stereoisomer, D-arabinitol, have emerged as significant subjects of investigation in the quest for rapid, non-culture-based diagnostics for systemic fungal infections, particularly invasive candidiasis. The diagnostic approach hinges on the differential origin of these two sugar alcohols: L-arabinitol is an endogenous metabolite found in humans, while D-arabinitol is produced by several pathogenic species of the Candida genus. nih.govnih.govwebmd.com Consequently, the detection of elevated D-arabinitol levels, often expressed as a ratio relative to L-arabinitol, can serve as a chemical signature of an underlying Candida infection.

D-/L-Arabinitol Ratio as a Biomarker for Invasive Candidiasis

The ratio of D-arabinitol to L-arabinitol (D/L-A ratio) in patient body fluids, such as serum and urine, is a key biomarker for diagnosing invasive candidiasis. nih.govwebmd.com Healthy individuals maintain a baseline level of both enantiomers. However, during an infection with common Candida species like Candida albicans, Candida tropicalis, and Candida parapsilosis, there is an increase in the production of D-arabinitol. nih.gov This leads to a significant elevation of the D/L-A ratio above the normal threshold.

The use of this ratio is critical because it inherently corrects for variations in renal function. webmd.com Since both D- and L-arabinitol are cleared by the kidneys, renal dysfunction can cause both of their concentrations to rise, which could lead to a false positive if only D-arabinitol were measured. nih.govnih.gov By using the ratio, the impact of impaired renal clearance is normalized, providing a more accurate indicator of fungal metabolic activity. This method is considered a sensitive and rapid test for invasive candidiasis, with positive results often appearing days or even weeks before blood cultures turn positive. nih.govnih.gov

Correlation of D-/L-Arabinitol Ratio with Fungal Burden and Therapeutic Response

Research has demonstrated a strong correlation between the D/L-A ratio and the clinical status of a patient with invasive candidiasis. The normalization of previously elevated D/L-A ratios has been linked to a positive therapeutic response to antifungal treatment in both human patients and animal models. nih.govnih.govmdpi.com This suggests that the ratio can be a valuable tool for monitoring the effectiveness of antifungal therapy over time. nih.govnih.gov

In studies involving newborn infants with confirmed or suspected invasive candidiasis, follow-up samples showed that the D/L-A ratio decreased and normalized during the course of successful antifungal treatment. nih.govresearchgate.net This dynamic relationship indicates that the ratio reflects the active fungal burden within the body. A declining ratio suggests a reduction in the Candida population and its metabolic activity, signaling that the administered treatment is effective. nih.gov Conversely, a persistently high or rising ratio may indicate treatment failure or an uncontrolled infection.

Influence of Host Factors and Comorbidities on L-Arabinitol Profiles

The diagnostic utility and interpretation of L-arabinitol and its counterpart are significantly influenced by various host factors and underlying medical conditions.

Renal Function: As previously noted, kidney function is the most critical host factor affecting arabinitol concentrations. Both serum D-arabinitol and L-arabinitol levels increase in patients with renal dysfunction. nih.govnih.gov This necessitates the use of the D/L-A ratio or a ratio of D-arabinitol to creatinine (B1669602) to correct for impaired renal clearance and avoid misleading results. webmd.com

Immune Status and Comorbidities: The D/L-A ratio has been extensively studied in immunocompromised patient populations who are at high risk for invasive candidiasis. These include patients with neutropenia (often resulting from cancer chemotherapy), premature infants in neonatal intensive care units (NICUs), and individuals with hematologic malignancies. nih.govwebmd.comnih.gov The presence of central venous catheters, recent major surgery, and receiving total parenteral nutrition are also significant predisposing factors for systemic candidiasis.

Infecting Candida Species: The specific species of Candida causing the infection is a crucial factor. While C. albicans is a high producer of D-arabinitol, other species show variable production. webmd.com Notably, Candida krusei produces low levels of D-arabinitol, and no significant in-vitro or in-vivo production has been detected from Candida glabrata. webmd.com Therefore, an infection caused by these species may not result in a significantly elevated D/L-A ratio, potentially leading to a false-negative result. webmd.commdpi.com

Human Immunodeficiency Virus (HIV) Infection: Studies in HIV-positive individuals have shown that D/L-A ratios are typically normal. Even in cases of Candida esophagitis, a common opportunistic infection in this population, elevated ratios were not detected, suggesting the test may have lower sensitivity for mucosal infections compared to systemic, invasive disease. webmd.com

Prospective Clinical Studies on L-Arabinitol for Candidiasis Diagnosis

Prospective clinical studies have been conducted to evaluate the real-world diagnostic performance of the D/L-A ratio in various high-risk patient groups.

One study focusing on pediatric patients with congenital heart defects investigated the urinary D/L-A ratio as a non-invasive diagnostic tool. The results were promising, showing the test could reliably identify patients with proven or clinically suspected invasive candidiasis. The study reported high performance, as detailed in the table below.

| Metric | Value |

|---|---|

| Sensitivity | 100% |

| Specificity | 97.2% |

| Positive Predictive Value (PPV) | 78.6% |

| Negative Predictive Value (NPV) | 100% |

Another prospective study was conducted on 117 infants in a neonatal intensive care unit. nih.govresearchgate.net All six infants with culture-positive invasive candidiasis had elevated D/L-A ratios. nih.govresearchgate.net Furthermore, five of eight infants who received empiric antifungal treatment despite negative cultures also showed elevated ratios, suggesting the test may be more sensitive than blood culture for detecting tissue-invasive disease. nih.govresearchgate.net

| Patient Group | Mean D-/L-A Ratio (± SD) |

|---|---|

| Infants with no suspicion of candidiasis (n=81) | 2.7 (± 0.7) |

| Infants with culture-positive invasive candidiasis (n=6) | Elevated (above cutoff of 4.8) |

In a pediatric oncology unit, the implementation of regular D/L-A ratio monitoring in at-risk neutropenic children was associated with a significant decrease in the incidence of culture-positive invasive candidiasis, likely due to earlier detection and initiation of therapy. nih.gov Despite these positive findings, researchers note that more large-scale prospective studies across diverse patient populations are needed to fully establish the clinical applicability of the arabinitol method. nih.govnih.gov

L-Arabinitol as a Dietary Intake Biomarker

A preliminary study conducted on students used a questionnaire to assess lifestyle and measured urinary D/L-A ratios. The research observed that students who declared regular consumption of vitamin supplements, along with daily intake of fruits and vegetables, tended to have lower D/L-A ratios. This suggests that the ratio may serve as an objective, indirect indicator of a healthy lifestyle that is less prone to fungal overgrowth. This aligns with the broader field of nutritional science, which seeks to identify objective biomarkers of food intake to complement or verify self-reported dietary information.

L-Arabinitol in the Context of Inherited Metabolic Disorders

While L-arabinitol is primarily studied in the context of fungal metabolism, it has also been implicated in a rare, newly identified inborn error of human metabolism. In general, arabitol is considered a metabolic end-product in humans, with no evidence of its degradation in tissues like erythrocytes. nih.govnih.gov

However, a 2002 case report described a new disorder named L-arabinosuria in a 16-month-old patient. The patient presented with developmental delays and skeletal abnormalities. Biochemical analysis revealed large amounts of L-arabinose in the urine, which was traced to dietary fruit intake. Critically, this was accompanied by highly elevated levels of L-arabinitol in the patient's urine, plasma, and cerebrospinal fluid. Researchers presumed these findings were due to a deficiency of the enzyme L-arabitol dehydrogenase. This case represents a specific inherited metabolic disorder where the pathway for L-arabinitol is disrupted, leading to its accumulation. The clinical significance of this accumulation is still being explored, but polyols can have potentially toxic effects on the central nervous system.

L-Arabinitol Levels in Ribose-5-Phosphate (B1218738) Isomerase Deficiency

Ribose-5-phosphate isomerase (RPI) deficiency is an extremely rare inherited disorder of the pentose (B10789219) phosphate (B84403) pathway. nih.gov This condition is caused by mutations in the RPIA gene, leading to a partial-to-severe lack of the enzyme ribose-5-phosphate isomerase. nih.gov The deficiency disrupts the conversion of ribulose-5-phosphate to ribose-5-phosphate, a crucial step in the PPP. nih.govnih.gov

A key diagnostic feature of RPI deficiency is the significant elevation of specific polyols, including L-arabinitol (often measured as total or D-arabitol), in various body fluids. nih.govnih.gov The biochemical mechanism is thought to involve the accumulation of pentose phosphates upstream of the enzymatic block, which are then converted into their corresponding sugar alcohols, ribitol (B610474) and arabitol. frontiersin.orgmdpi.com

Proton magnetic resonance spectroscopy (MRS) of the brain in affected individuals has revealed highly elevated peaks corresponding to arabitol and ribitol. nih.govfrontiersin.org These polyols are also found in high concentrations in the urine, plasma, and cerebrospinal fluid (CSF), often more than 10 times the upper limit of normal reference ranges. nih.gov The accumulation is particularly pronounced in the central nervous system, with a notable brain/CSF/plasma gradient, suggesting that the brain is a primary site of polyol accumulation or production in this disorder. nih.govfrontiersin.org This accumulation is believed to contribute to the severe neurological symptoms, such as leukoencephalopathy and developmental delay, seen in patients. nih.govnih.gov

Table 1: L-Arabinitol and Related Polyol Concentrations in Ribose-5-Phosphate Isomerase Deficiency

| Analyte | Fluid | Patient Concentration | Normal Range/Control | Fold Increase (Approx.) |

| D-Arabitol | Brain White Matter | 8.9 mmol/liter | Not typically detected | >100x |

| Ribitol | Brain White Matter | 2.9 mmol/liter | Not typically detected | >100x |

| Arabitol & Ribitol | Urine | Highly elevated | < Normal Upper Limit | >10x |

| Arabitol & Ribitol | Plasma | Highly elevated | < Normal Upper Limit | >10x |

| Arabitol & Ribitol | Cerebrospinal Fluid (CSF) | Highly elevated | < Normal Upper Limit | >100x |

Elevated L-Arabinitol in Transaldolase Deficiency and Related Conditions

Transaldolase (TALDO) deficiency is another rare inborn error of the pentose phosphate pathway that leads to elevated L-arabinitol levels. medchemexpress.commdpi.com This autosomal recessive disorder is caused by mutations in the TALDO1 gene. medchemexpress.com Transaldolase is a key enzyme in the non-oxidative branch of the PPP, responsible for the interconversion of sugar phosphates. medchemexpress.comacs.org

In TALDO deficiency, the impaired enzyme function leads to an accumulation of various sugar phosphates, which are subsequently converted to their corresponding polyols. medchemexpress.commdpi.com Consequently, patients exhibit elevated concentrations of erythritol, D-arabitol, and ribitol in their urine and plasma. medchemexpress.com The diagnosis is often established by detecting a characteristic pattern of elevated polyols and seven-carbon chain carbohydrates in urine. mdpi.com

The clinical presentation of transaldolase deficiency can be severe, often appearing in the neonatal period with symptoms including liver dysfunction, hepatosplenomegaly, and hematological abnormalities. mdpi.com The accumulation of polyols like arabitol is a hallmark biochemical finding used for diagnosis. medchemexpress.commdpi.com

Table 2: Urinary Polyol Excretion in a Patient with Transaldolase Deficiency

| Polyol | Patient's Urinary Excretion (mmol/mol creatinine) | Control Range (mmol/mol creatinine) |

| Erythritol | 215-998 | < 30 |

| Ribitol | 280-579 | < 30 |

| Arabitol | 102-177 | < 70 |

| Sedoheptitol | 18-30 | < 1 |

| Perseitol | 2-5 | < 1 |

Note: Data adapted from a case report on transaldolase deficiency. mdpi.com Values can fluctuate and may differ among patients.

Investigative Role of L-Arabinitol in Neurodegenerative Research (e.g., Alzheimer's Disease)

The role of polyols, including L-arabinitol, is an emerging area of interest in neurodegenerative research, particularly in Alzheimer's disease (AD). While the primary biomarkers for AD remain amyloid-beta peptides and tau proteins, metabolomics studies are exploring other molecules that may be involved in the disease's pathology. nih.govfrontiersin.org

Some research has explicitly associated L-arabinitol with Alzheimer's disease, identifying it as a potential biomarker. medchemexpress.com Further investigation into cerebrospinal fluid (CSF) metabolites has highlighted arabitol/xylitol (B92547) as a carbohydrate of potential interest due to its association with established AD biomarkers. nih.gov One study that quantified various polyols in the CSF and plasma of Alzheimer's patients did not find a significant difference in the mean concentration of arabitol compared to healthy, age-matched controls. researchgate.net However, the study did note that polyols are known to have the potential to disturb the physiological properties of nerves. researchgate.net

The interest in polyols stems from the "polyol pathway," where glucose is converted to sorbitol and then to fructose (B13574). nih.gov Studies have shown that glucose, sorbitol, and fructose are markedly elevated in all regions of the Alzheimer's brain. nih.gov This suggests that abnormalities in glucose metabolism and related pathways could play a role in the pathogenesis of neurodegeneration in AD. nih.gov Although the direct mechanistic link between L-arabinitol and AD pathology is still under investigation, its presence in the central nervous system and its association with other metabolic disturbances warrant further research. nih.govnih.gov

Analytical Methodologies for L Arabinitol Quantification and Enantiomeric Profiling

Chromatographic Techniques for L-Arabinitol Analysis

Chromatography, a powerful separation science, is the cornerstone for the precise analysis of L-arabinitol and its enantiomer, D-arabinitol. Both gas and liquid chromatography, often coupled with mass spectrometry, provide the high resolution and sensitivity required for their differentiation and quantification in complex biological matrices.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Enantiomeric Separation

Gas chromatography, particularly when combined with mass spectrometry, is a well-established and robust method for the enantiomeric separation of arabinitol. Due to the low volatility of sugar alcohols, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis. A common approach involves the formation of O-trifluoroacetyl (TFA) derivatives. nih.govnih.gov This chemical modification enhances volatility and allows for sensitive detection.

The critical component for separating the D- and L-arabinitol enantiomers is the use of a chiral stationary phase within the GC column. researchgate.net Specific columns, such as those containing alpha-perpentylated cyclodextrin (B1172386) or beta-Dex 120, have proven effective in resolving the derivatized enantiomers. nih.govnih.gov

Once separated, detection can be achieved using various detectors. An electron capture detector (ECD) is highly sensitive to the halogenated TFA derivatives, offering detection limits as low as 0.02 µmol/L. nih.gov Alternatively, coupling the GC to a mass spectrometer (GC-MS) allows for selected ion monitoring (SIM). nih.govnih.gov This technique provides high specificity and structural confirmation by monitoring characteristic ions of the derivatized arabinitol, such as the protonated molecular ions in chemical ionization mode. nih.gov GC-MS has been successfully used to quantify arabinitol in serum and to determine D/L ratios in urine, which can be indicative of certain pathological conditions. nih.govresearchgate.net For instance, a D/L ratio greater than 2.24 in serum has been considered outside the normal range. nih.gov

Table 1: GC and GC-MS Methods for Arabinitol Enantiomeric Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Technique | Gas Chromatography (GC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Derivatization | Trifluoroacetic anhydride (B1165640) (TFAA) nih.gov | O-trifluoroacetyl derivatives nih.gov |

| Chiral Column | beta-Dex 120 (60 m x 0.25 mm I.D.) nih.gov | alpha-perpentylated cyclodextrin nih.gov |

| Detector | Electron Capture Detector (ECD) nih.gov | Mass Spectrometer (Selected Ion Monitoring) nih.gov |

| Matrix | Urine nih.gov | Serum, Urine nih.gov |

| Key Finding | The D-/L-arabinitol ratio was found to be exponentially regressive with age in healthy children. nih.gov | D/L ratios > 2.24 were found in 10 of 12 confirmed candidiasis cases. nih.gov |

Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS) Applications

Liquid chromatography offers a powerful alternative to GC, often without the need for derivatization, making sample preparation simpler. mdpi.com High-performance liquid chromatography (HPLC) is a widely used analytical tool for compounds that are soluble in a liquid, which includes sugar alcohols like arabinitol. biospec.net

Various detection methods can be coupled with HPLC. For instance, an evaporative light scattering detector (HPLC-ELSD) has been used for the quantitative analysis of carbohydrates, including arabitol, in complex mixtures like jujube extract. nih.govresearchgate.net However, for enhanced sensitivity and specificity, coupling liquid chromatography with mass spectrometry (LC-MS) is the preferred approach. nih.gov LC-tandem mass spectrometry (LC-MS/MS), particularly with an electrospray ionization (ESI) source, provides high selectivity and robustness for both qualitative and quantitative analysis of L-arabinitol in various samples. nih.govresearchgate.netescholarship.org The development of ultra-high-performance liquid chromatography (UHPLC) has further improved separation efficiency through the use of columns with smaller particle sizes. biospec.net

LC-MS-based methods are particularly valuable for non-targeted plant metabolomics and food analysis, where a wide range of semi-polar compounds, including sugar alcohols, need to be identified and quantified. mdpi.combiospec.net

Table 2: Comparison of LC-based Methods for Arabitol Analysis in Jujube Extract nih.govresearchgate.net

| Method | Sample Preparation | Performance |

|---|---|---|

| HPLC-ELSD | Dissolved in water, centrifuged, purified via SPE column. | Suitable for quantitative analysis with good precision and accuracy. |

| LC-ESI-MS/MS | Mixed with methoxyamine hydrochloride in pyridine (B92270) and MSTFA for derivatization. | Suitable for quantitative analysis with good precision and accuracy. |

| GC-MS | Same derivatization as LC-ESI-MS/MS. | Inferior for quantitative analysis compared to LC methods but has a wider scope in qualitative analysis. |

Advancements in Chiral Stationary Phases for D-/L-Arabinitol Resolution

The success of chromatographic enantioseparation hinges on the selectivity of the chiral stationary phase (CSP). For gas chromatography, derivatized cyclodextrins are the most common CSPs for resolving a wide array of enantiomers, including those of arabinitol. gcms.czscispec.co.th Columns like the beta-Dex 120 and various proprietary beta-cyclodextrin (B164692) phases (e.g., Rt-βDEXse) demonstrate the specialized selectivity needed to separate the trifluoroacetylated D- and L-arabinitol derivatives. nih.govscispec.co.th Alpha-perpentylated cyclodextrin columns have also been instrumental in this application. nih.gov

In the realm of liquid chromatography, recent advancements have led to the development of novel CSPs. For example, a multi-residue enantioselective method utilizing a cellobiohydrolase (CBH) column has been proposed for the analysis of numerous drug biomarkers in wastewater, showcasing the potential of polysaccharide-based CSPs for complex enantiomeric separations. researchgate.net While this specific application was not for arabinitol, it highlights the ongoing development in chiral LC that could be adapted for sugar alcohol analysis. The synthesis of molecularly imprinted polymers (MIPs) also represents a promising avenue for creating highly selective CSPs tailored for specific molecules like D-arabinitol. researchgate.net

Enzymatic and Biosensor-Based Assays for L-Arabinitol

Enzymatic and biosensor-based methods offer rapid and often highly specific alternatives to chromatography for the detection of L-arabinitol and its enantiomer. These techniques leverage the high selectivity of biological recognition elements, such as enzymes, to generate a measurable signal.

Colorimetric and Fluorometric Detection Strategies

Enzymatic assays are frequently based on the oxidation of the target analyte by a specific dehydrogenase, with the concomitant reduction of a cofactor like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The production of NADH can be monitored spectrophotometrically or fluorometrically.

A rapid enzymatic fluorometric assay has been developed for D-arabinitol in serum using a recombinant D-arabinitol dehydrogenase from Candida albicans. nih.gov This enzyme is highly specific for D-arabinitol, and the initial rate of NADH production, measured by its fluorescence, is directly proportional to the D-arabinitol concentration. nih.govnih.gov This method is noted for being faster and simpler than GC-MS approaches. nih.gov

For L-arabinitol, spectrophotometric assays are available for measuring the activity of L-arabinitol 4-dehydrogenase. creative-enzymes.com This enzyme catalyzes the oxidation of L-arabinitol to L-xylulose using NAD+ as the cofactor. creative-enzymes.com Such assays are crucial for studying fungal metabolic pathways and for biotechnological applications involving L-arabinose conversion. creative-enzymes.com Colorimetric and fluorometric probes offer advantages due to their simplicity and low detection limits, making them suitable for a variety of sample types. semanticscholar.org

Electrochemical and Piezomicrogravimetric Chemosensors

Biosensors represent a frontier in analytical chemistry, combining a biological recognition element with a physicochemical transducer to generate a signal. nih.govmdpi.com Electrochemical sensors, in particular, offer high sensitivity, portability, and rapid response times. nih.govnih.gov

For the detection of D-arabinitol, chemosensors have been fabricated using molecularly imprinted polymers (MIPs) as the recognition unit. nih.govdaneshyari.com These MIPs are engineered to have cavities that are sterically and chemically complementary to the target molecule. In one approach, MIP films were deposited on the gold electrodes of quartz crystal resonators (QCR) or extended-gate field-effect transistors (EG-FET). nih.govdaneshyari.com

The QCR-based sensor is a piezomicrogravimetric device that measures a change in frequency upon the binding of D-arabinitol to the MIP. The EG-FET sensor, an electrochemical device, measures changes in the electrical properties of the transistor gate. Both sensor types demonstrated high selectivity for D-arabinitol over L-arabinitol and other potential interferences, with detection limits in the micromolar range, making them suitable for analyzing urine samples. nih.govdaneshyari.com

Table 3: Performance of Chemosensors for D-Arabitol Detection nih.govdaneshyari.com

| Sensor Type | Transducer | Recognition Unit | Limit of Detection | Linear Dynamic Range |

|---|---|---|---|---|

| Piezomicrogravimetric | Quartz Crystal Resonator (QCR) | Molecularly Imprinted Polymer (MIP) | 0.15 mM | 0.15 to 1.25 mM |

| Electrochemical | Extended-Gate Field-Effect Transistor (EG-FET) | Molecularly Imprinted Polymer (MIP) | 0.12 mM | 0.12 to 1.00 mM |

Optimization of Sample Preparation and Derivatization Procedures for Biological Matrices

The analysis of L-arabinitol in complex biological fluids like urine and serum necessitates robust sample preparation to remove interfering substances and effective derivatization to ensure suitability for gas chromatography (GC) analysis.

Sample Preparation: The primary goals of sample preparation are to isolate the analyte of interest from the sample matrix, which can be time-consuming, often accounting for 60-80% of the total analysis time. nih.gov Conventional techniques such as protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed. nih.gov For L-arabinitol analysis in urine, a typical procedure involves filtering the sample, followed by a purification step using extractions. researchgate.net In some methods, urine samples are simply dried before proceeding to derivatization. nih.gov Supported Liquid Extraction (SLE) offers an alternative to traditional LLE, where the aqueous sample is adsorbed onto an inert solid support, followed by elution of the analyte with a water-immiscible organic solvent. unil.ch For solid tissues, homogenization and extraction into a liquid state are required prior to any cleanup procedures. unil.ch

Derivatization Procedures: L-arabinitol, a sugar alcohol, is a polar and non-volatile compound, making it unsuitable for direct analysis by gas chromatography. nih.gov Derivatization is a necessary chemical modification step to increase the volatility and thermal stability of the analyte. forensicrti.orghealthmatters.io This process typically involves replacing active hydrogen atoms in hydroxyl groups with less polar functional groups. forensicrti.org

Common derivatization methods for sugar alcohols like arabinitol include:

Silylation: This is a widely used technique that introduces a trimethylsilyl (B98337) (TMS) group. forensicrti.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.govathenslab.gr The reaction often includes a methoximation step prior to silylation to stabilize the carbonyl groups of reducing sugars, which can exist as multiple isomers. researchgate.net

Acylation: This method involves the introduction of an acyl group. Trifluoroacetic anhydride (TFAA) is a common reagent used to form trifluoroacetyl derivatives of arabinitol. researchgate.netnih.gov These halogenated derivatives are particularly suitable for detection by an electron capture detector (ECD), which offers high sensitivity. forensicrti.org

The choice of derivatization reagent and reaction conditions (e.g., temperature, time) must be optimized to ensure complete and reproducible conversion of L-arabinitol to its derivative, minimizing the formation of byproducts. healthmatters.io For enantiomeric profiling (distinguishing between D- and L-arabinitol), the derivatized analytes are then separated on a chiral GC column. researchgate.netnih.gov

Method Validation, Reproducibility, and Establishment of Age-Dependent Reference Ranges

A validated analytical method is essential for ensuring the reliability and accuracy of L-arabinitol measurements in a clinical or research setting. Validation encompasses several key parameters.

Method Validation and Reproducibility: A gas chromatographic method for determining the D/L-arabinitol ratio in urine using trifluoroacetic anhydride (TFAA) for derivatization has been validated, demonstrating excellent performance. nih.gov

Linearity: The method showed good linearity, with an electron capture detector (ECD) response yielding a correlation coefficient of 0.999. nih.gov The linearity was confirmed for D-arabinitol concentrations up to 400 micromol/L in real urine samples. nih.gov

Precision: Precision is assessed by evaluating the variation in results from repeated assays. researchgate.net It is typically measured as intra-day (within the same day) and inter-day (across different days) precision, expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govresearchgate.netnih.gov For the D/L-arabinitol ratio determination, the inter-assay imprecision (reproducibility) was satisfactory, with a coefficient of variation below 8%. researchgate.net Another study reported good reproducibility with a relative standard deviation (RSD) of less than 10%. nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. For the D/L-arabinitol ratio method, the accuracy was high, with a reported bias of less than 6%. nih.gov

Limit of Detection (LOD): The LOD for the GC-ECD method was determined to be 0.02 micromol/L. nih.gov

Stability: The stability of the derivatized analytes is crucial for reliable quantification. The TFAA-arabinitol derivatives in biological samples were found to be stable for 1 to 5 days, depending on the concentration, while standard derivatives were stable for two weeks. nih.gov

Interactive Data Table: Validation Parameters for D/L-Arabinitol Ratio by GC-ECD

| Parameter | Result | Source |

|---|---|---|

| Linearity (Correlation Coefficient) | 0.999 | nih.gov |

| Linear Range | Up to 400 µmol/L | nih.gov |

| Accuracy (Bias) | < 6% | nih.gov |

| Reproducibility (RSD) | < 10% | nih.gov |

| Inter-assay Imprecision (CV) | < 8% | researchgate.net |

| Limit of Detection (LOD) | 0.02 µmol/L | nih.gov |

| Derivative Stability (Samples) | 1-5 days | nih.gov |

| Derivative Stability (Standards) | 2 weeks | nih.gov |

Establishment of Age-Dependent Reference Ranges: Studies have consistently shown that the urinary D/L-arabinitol ratio is age-dependent, generally decreasing as an individual gets older. nih.govlu.se Establishing accurate, age-stratified reference ranges is therefore critical for the correct interpretation of results.

Newborns and Infants: Healthy full-term newborn infants have significantly higher D/L-arabinitol ratios than adults. nih.gov One study reported a mean ratio of 2.5 ± 0.6 for healthy newborns, compared to 1.8 for their mothers. nih.gov In a study of 81 infants in a neonatal intensive care unit without Candida infection, the mean urine D/A ratio was 2.7 ± 0.7. nih.gov For infants aged 0 to 1 year, an upper limit of normal for the D/L-arabinitol ratio has been proposed at 3.6 (mean + 2 standard deviations). lu.se

Children: A study of 198 healthy Polish children aged 0 to 18 years found that the D/L-arabinitol ratio showed an exponential regression with age. nih.gov The mean ratios in the examined groups ranged from 2.48 down to 1.65. nih.gov In another group of control children, the mean ratio was 2.1 ± 0.7. researchgate.net

Adults: Healthy adults typically exhibit the lowest D/L-arabinitol ratios. One study reported a mean ratio of 1.8 ± 0.4 in adult control patients. researchgate.net Another study found a similar mean of 1.75 ± 0.4 in healthy adult subjects. researchgate.net

Interactive Data Table: Age-Dependent Reference Ranges for Urinary D/L-Arabinitol Ratio